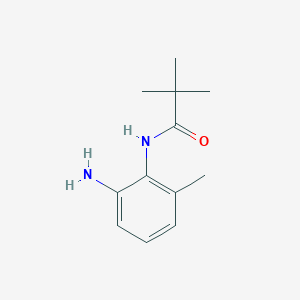![molecular formula C18H26N2O2 B5265926 N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5265926.png)
N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide, also known as MPBD or NMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBD is a selective agonist for the cannabinoid receptor 2 (CB2), which is primarily found in the immune system and has been implicated in a variety of physiological processes. In
作用机制
N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide is a selective agonist for the CB2 receptor, which is primarily found in the immune system. When this compound binds to the CB2 receptor, it activates a signaling pathway that leads to a variety of physiological responses, including the suppression of inflammation and the modulation of immune function. This compound has also been shown to have analgesic effects, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the suppression of inflammation, modulation of immune function, and analgesic effects. This compound has also been shown to have potential anti-cancer effects, although more research is needed to fully understand the mechanism of action.
实验室实验的优点和局限性
N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for precise targeting of this receptor in experiments. This compound is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to control the dose and concentration of this compound, which can lead to variability in experimental results. Additionally, the effects of this compound on other physiological processes are not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of inflammatory diseases and cancer. More research is needed to fully understand the mechanism of action of this compound and to determine its potential efficacy in these areas. Additionally, there is interest in developing more selective agonists for the CB2 receptor, which could lead to more precise targeting of this receptor in experiments. Finally, there is interest in exploring the effects of this compound on other physiological processes, which could lead to new insights into the role of the CB2 receptor in the body.
合成方法
The synthesis method for N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide involves several steps, including the reaction of 1-bromo-3-methylbutane with cyclopentadiene to form 1-(cyclopent-1-en-1-yl)-3-methylbut-1-ene. This compound is then reacted with sodium hydride and methanol to form 1-(methoxymethyl)cyclopent-1-ene. The final step involves the reaction of this compound with 3-pyrrolidinylbenzamide in the presence of a palladium catalyst to form this compound.
科学研究应用
N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide has been used extensively in scientific research, particularly in the study of the CB2 receptor. CB2 receptors have been implicated in a variety of physiological processes, including inflammation, pain, and immune function. This compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases. This compound has also been studied for its potential use in the treatment of cancer, as CB2 receptors have been found to be overexpressed in some types of cancer cells.
属性
IUPAC Name |
N-[1-(methoxymethyl)cyclopentyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-13-18(9-4-5-10-18)20-17(21)16-7-3-2-6-15(16)14-8-11-19-12-14/h2-3,6-7,14,19H,4-5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAOWPHTGLQGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)NC(=O)C2=CC=CC=C2C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)

![methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5265877.png)
![7-tert-butyl-2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5265884.png)
![3-sec-butyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5265892.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
![1-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5265906.png)
![2-[4-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5265911.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265919.png)
![7-but-3-enoyl-N~4~-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5265930.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5265946.png)



